![molecular formula C13H17BFNO3 B2406871 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester CAS No. 2096333-57-0](/img/structure/B2406871.png)
2-Carbamoyl-6-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Carbamoyl-6-fluorophenylboronic acid pinacol ester” is a compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 . It is typically stored in a dry room at normal temperature .
Synthesis Analysis
Pinacol boronic esters, such as “2-Carbamoyl-6-fluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . The InChI code is 1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17) .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is usually bench stable, easy to purify, and often commercially available .
Scientific Research Applications
Treatment of Periodontitis
Phenylboronic acid pinacol ester, a compound structurally similar to 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . This system encapsulates curcumin, a therapeutic agent, and releases it rapidly in a ROS environment, which is common in periodontitis .
Drug Delivery Devices
Boronic acids and their esters, including 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, are considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Synthesis of Bioactive Compounds
The protodeboronation of pinacol boronic esters, a process that could involve 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, has been used in the formal total synthesis of bioactive compounds such as δ-®-coniceine and indolizidine 209B .
Preparation of Phenylboronic Catechol Esters
2-Fluorophenylboronic acid, a compound related to 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, has been used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
2-Fluorophenylboronic acid has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Site-selective Suzuki-Miyaura Arylation Reactions
Another application of 2-Fluorophenylboronic acid is in site-selective Suzuki-Miyaura arylation reactions . This process could potentially be applicable to 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester as well.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Future Directions
The future directions for “2-Carbamoyl-6-fluorophenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This could expand the scope of boron chemistry and provide more stable and versatile building blocks for organic synthesis .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in various chemical reactions, including suzuki-miyaura cross-coupling .
Mode of Action
Boronic esters are known to undergo stereospecific transformations, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .
Biochemical Pathways
Organoboron compounds, such as boronic esters, are known to be of significant utility in asymmetric synthesis .
Result of Action
The transformations of boronic esters into other functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Action Environment
It’s known that the reactions involving alkylboranes can be tempered by their air and moisture sensitivity .
properties
IUPAC Name |
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAKOBLQXCZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-6-fluorophenylboronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.